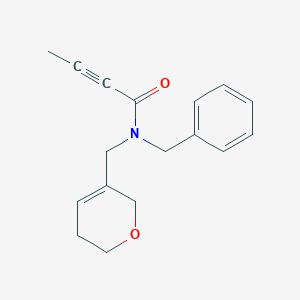
1-tert-butyl 2-methyl (2S,4S)-4-(acetylsulfanyl)pyrrolidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl 2-methyl (2S,4S)-4-(acetylsulfanyl)pyrrolidine-1,2-dicarboxylate is a chemical compound that has been studied for its potential use in various scientific applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.
Wirkmechanismus
The mechanism of action of 1-tert-butyl 2-methyl (1-tert-butyl 2-methyl (2S,4S)-4-(acetylsulfanyl)pyrrolidine-1,2-dicarboxylate)-4-(acetylsulfanyl)pyrrolidine-1,2-dicarboxylate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in various biological processes. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
1-tert-butyl 2-methyl (1-tert-butyl 2-methyl (2S,4S)-4-(acetylsulfanyl)pyrrolidine-1,2-dicarboxylate)-4-(acetylsulfanyl)pyrrolidine-1,2-dicarboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever. The compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of various oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-tert-butyl 2-methyl (1-tert-butyl 2-methyl (2S,4S)-4-(acetylsulfanyl)pyrrolidine-1,2-dicarboxylate)-4-(acetylsulfanyl)pyrrolidine-1,2-dicarboxylate has several advantages and limitations for lab experiments. One of the main advantages is its high purity and stability, which makes it suitable for use in various biochemical and pharmacological assays. However, the compound is relatively expensive, which may limit its use in large-scale experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential use in certain research areas.
Zukünftige Richtungen
There are several future directions for research on 1-tert-butyl 2-methyl (1-tert-butyl 2-methyl (2S,4S)-4-(acetylsulfanyl)pyrrolidine-1,2-dicarboxylate)-4-(acetylsulfanyl)pyrrolidine-1,2-dicarboxylate. One area of research is the development of new synthetic methods for the compound, which may improve its yield and reduce its cost. Another area of research is the investigation of its potential as a drug candidate for the treatment of various disorders, such as inflammation, pain, and oxidative stress-related diseases. Additionally, further research is needed to elucidate the exact mechanism of action of the compound and its potential use in various research areas.
Synthesemethoden
1-tert-butyl 2-methyl (1-tert-butyl 2-methyl (2S,4S)-4-(acetylsulfanyl)pyrrolidine-1,2-dicarboxylate)-4-(acetylsulfanyl)pyrrolidine-1,2-dicarboxylate has been synthesized using different methods, including the reaction of tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate with acetyl sulfide in the presence of a base. The reaction produces the desired compound in good yields and purity.
Wissenschaftliche Forschungsanwendungen
1-tert-butyl 2-methyl (1-tert-butyl 2-methyl (2S,4S)-4-(acetylsulfanyl)pyrrolidine-1,2-dicarboxylate)-4-(acetylsulfanyl)pyrrolidine-1,2-dicarboxylate has been studied for its potential use in various scientific applications. One of the main applications is in the field of medicinal chemistry, where it has been investigated for its potential as a drug candidate. The compound has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy and safety in humans.
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-acetylsulfanylpyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5S/c1-8(15)20-9-6-10(11(16)18-5)14(7-9)12(17)19-13(2,3)4/h9-10H,6-7H2,1-5H3/t9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWZZLDRFDBIQO-UWVGGRQHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)S[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

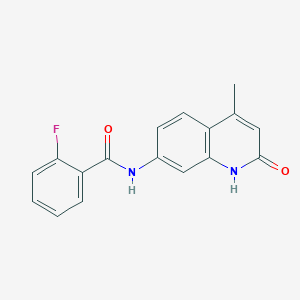
![N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2630323.png)

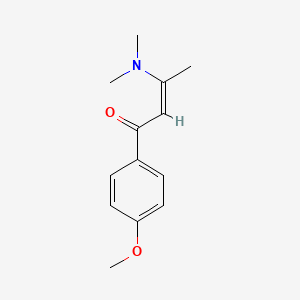
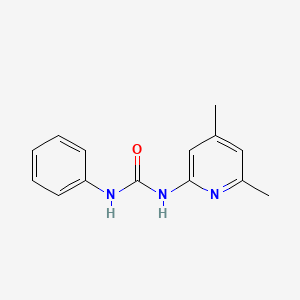
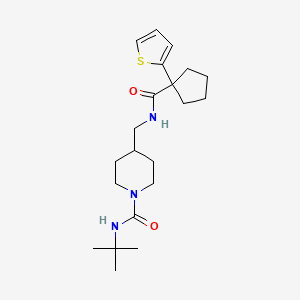
![9-(4-bromobenzyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2630329.png)
![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 2-chlorobenzenecarboxylate](/img/structure/B2630330.png)
![3-(2-Fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]propanamide](/img/structure/B2630331.png)

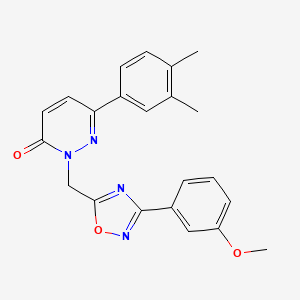
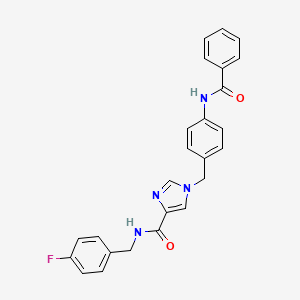
![N-(3-(trifluoromethyl)phenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2630337.png)
